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molecular formula C8H11ClN2 B8604938 2-Chloro-5-ethyl-4,6-dimethylpyrimidine

2-Chloro-5-ethyl-4,6-dimethylpyrimidine

Cat. No. B8604938
M. Wt: 170.64 g/mol
InChI Key: HEVMLRSJVWFVGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08653263B2

Procedure details

The title compound was prepared in a manner analogous to Intermediate 56, substituting 5-ethyl-4,6-dimethylpyrimidin-2-ol for 4,5,6-trimethylpyrimidin-2-ol. MS (ESI): mass calculated for C8H11ClN2, 170.06, m/z found 171.1 [M+1]+. 1H NMR (500 MHz, CDCl3): 2.65 (q, J=7.6 Hz, 2H), 2.50 (s, 6H), 1.15 (t, J=7.6 Hz, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([CH3:8])[C:5]([CH3:9])=[C:4]([CH3:10])[N:3]=1.[CH3:11]C1C(C)=C(C)N=C(O)N=1>>[Cl:1][C:2]1[N:7]=[C:6]([CH3:8])[C:5]([CH2:9][CH3:11])=[C:4]([CH3:10])[N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=C(C(=N1)C)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC(=NC(=C1C)C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=C(C(=N1)C)CC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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